2-(2,5-Dimethylphenyl)piperidine

Description

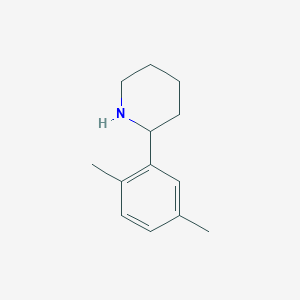

The compound 2-(2,5-Dimethylphenyl)piperidine is a substituted heterocyclic amine. Its structure features a piperidine (B6355638) ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom, attached at the 2-position to a 2,5-dimethylphenyl group. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural components—the piperidine core and the substituted aryl group—are of significant interest in contemporary chemical research, particularly in the realm of medicinal chemistry and materials science.

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products, alkaloids, and synthetic pharmaceuticals. acs.orgclockss.org Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as increased water solubility and the ability to form salt derivatives, which can enhance bioavailability. acs.org The nitrogen atom in the piperidine ring is basic and can act as a hydrogen bond acceptor, allowing for specific interactions with biological targets like receptors and enzymes. ijnrd.org

Piperidine derivatives are crucial intermediates in the synthesis of a wide range of organic compounds, from agrochemicals to specialized chemicals. ijnrd.org The development of efficient and cost-effective methods for synthesizing substituted piperidines remains an important objective in modern organic chemistry. clockss.org These synthetic efforts are driven by the diverse pharmacological activities exhibited by piperidine-containing molecules.

Table 1: Examples of Marketed Drugs Containing a Piperidine Moiety

| Drug Name | Therapeutic Class | Function of Piperidine Moiety |

|---|---|---|

| Donepezil | Anti-Alzheimer's Agent | A key component of the molecule that interacts with acetylcholinesterase. ijnrd.org |

| Voglibose | Anti-diabetic | An alpha-glucosidase inhibitor where the piperidine structure is crucial for its activity. ijnrd.org |

| Methylphenidate | CNS Stimulant | The piperidine ring is a core component of this psychostimulant used to treat ADHD. |

| Haloperidol | Antipsychotic | A typical antipsychotic where the piperidine structure is a key pharmacophore. |

| Fentanyl | Opioid Analgesic | A potent synthetic opioid where the 4-anilidopiperidine structure is central to its analgesic activity. |

The versatility of the piperidine scaffold allows for the introduction of various substituents at different positions of the ring, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological effects. ajchem-a.com This has led to the discovery of piperidine derivatives with a wide spectrum of pharmacological actions, including anti-cancer, anti-inflammatory, and antiviral properties. ijnrd.org

The rationale for investigating a specific compound like this compound is often rooted in the established importance of its structural class. Aryl-substituted piperidines are of particular interest due to their demonstrated interactions with monoamine receptors in the central nervous system (CNS). acs.org The investigation of novel derivatives within this class is a common strategy in drug discovery to explore new therapeutic potential and to understand structure-activity relationships (SAR).

The research scope for a compound such as this compound would typically encompass its synthesis, structural characterization, and biological evaluation. A primary motivation would be to explore how the specific substitution pattern on the phenyl ring—in this case, methyl groups at the 2 and 5 positions—influences the compound's properties compared to other known aryl-piperidines.

Synthesis and Structural Analysis:

A key aspect of the research would be to develop efficient and stereoselective synthetic routes to this compound. Several general methods for the synthesis of aryl-substituted piperidines could be adapted for this purpose. One common approach is the catalytic hydrogenation of the corresponding substituted pyridine (B92270). rsc.orgscholaris.ca Another potential method involves the reaction of a piperidone with an appropriate aromatic compound under acidic conditions. acs.orgnih.gov

Table 2: Potential Synthetic Pathways to this compound

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | General Description |

|---|---|---|---|

| Catalytic Hydrogenation | 2-(2,5-Dimethylphenyl)pyridine | H₂, Rhodium or Iridium catalyst | The aromatic pyridine ring is reduced to a piperidine ring under hydrogen pressure with a metal catalyst. rsc.orgnih.gov |

| Superacid-Catalyzed Condensation | 2-Piperidone and p-Xylene | Trifluoromethanesulfonic acid (TfOH) | A Friedel-Crafts type reaction where the piperidone is activated by a superacid to react with the aromatic ring. acs.orgacs.orgnih.gov |

| Cyclization of Amino Alcohols | An appropriate amino alcohol derivative | Thionyl chloride (SOCl₂) or other cyclizing agents | An intramolecular reaction where a linear precursor containing both an amine and a leaving group cyclizes to form the piperidine ring. |

Once synthesized, the compound would be rigorously characterized using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Biological Evaluation:

Given the known CNS activity of many aryl-piperidines, a primary focus of the biological investigation of this compound would likely be its screening against a panel of CNS-related receptors and transporters. The dimethyl substitution on the phenyl ring could modulate the compound's lipophilicity and its ability to cross the blood-brain barrier, potentially leading to a unique pharmacological profile. The specific placement of the methyl groups could also influence the compound's metabolic stability, a critical parameter in drug development.

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

2-(2,5-dimethylphenyl)piperidine |

InChI |

InChI=1S/C13H19N/c1-10-6-7-11(2)12(9-10)13-5-3-4-8-14-13/h6-7,9,13-14H,3-5,8H2,1-2H3 |

InChI Key |

OYLNLSGRIMNJLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2CCCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,5 Dimethylphenyl Piperidine and Analogous Structures

Classical Approaches in Piperidine (B6355638) Ring Construction

Classical methods for the formation of the piperidine ring remain fundamental in organic synthesis, offering robust and versatile routes to a wide array of substituted derivatives. These approaches often involve the formation of key carbon-nitrogen bonds through well-established reactions such as reductive amination and various cyclization strategies.

Reductive Amination Strategies for 2-(2,5-Dimethylphenyl)piperidine Formation

Reductive amination is a cornerstone of amine synthesis and provides a direct method for the construction of the piperidine ring. In the context of synthesizing this compound, this strategy would typically involve the reaction of a dicarbonyl compound with a suitable amine, or the reaction of an amino ketone, followed by reduction. A plausible synthetic route could involve a 1,5-dicarbonyl compound or a functional equivalent, which upon reaction with an ammonia source, forms an intermediate imine or enamine that is subsequently reduced to the piperidine ring.

For instance, a double reductive amination approach has been effectively used for the synthesis of polyhydroxypiperidines, where a 1,5-dicarbonyl sugar derivative is cyclized in the presence of an amine and a reducing agent like sodium cyanoborohydride (NaBH3CN) chim.it. This methodology could be adapted for the synthesis of 2-arylpiperidines. While specific examples for this compound are not prevalent in the reviewed literature, the general applicability of this method is well-documented for a variety of substrates beilstein-journals.orgnih.gov. The choice of reducing agent is crucial, with reagents like sodium triacetoxyborohydride often favored for their mildness and selectivity.

Cyclization Reactions in the Synthesis of Substituted Piperidines

Intramolecular cyclization reactions are powerful tools for the stereocontrolled synthesis of cyclic compounds, including substituted piperidines. These reactions involve the formation of a new bond within a single molecule to close the ring and can be mediated by various reactive intermediates.

Radical cyclizations offer a versatile method for the formation of five- and six-membered rings under mild conditions wikipedia.org. These reactions typically involve the generation of a radical species that then attacks a multiple bond within the same molecule to form the cyclic product wikipedia.org. For the synthesis of 2-arylpiperidines, a common strategy involves the generation of a nitrogen- or carbon-centered radical in a precursor that contains a suitably positioned alkene or alkyne.

For example, a cobalt(II) catalyst has been used to mediate the intramolecular cyclization of linear amino-aldehydes to produce various piperidines nih.gov. Another approach involves the intramolecular radical C-H amination/cyclization of linear amines with electrophilic aromatic groups, which can be achieved through electrolysis or copper catalysis nih.gov. These methods provide a pathway to piperidines via a 1,6-hydrogen atom transfer nih.gov. The stereoselectivity of these reactions can often be controlled by the substrate's existing stereocenters wikipedia.org.

Table 1: Examples of Radical-Mediated Cyclizations for Piperidine Synthesis

| Catalyst/Mediator | Substrate Type | Product Type | Reference |

| Cobalt(II) | Linear amino-aldehydes | Substituted piperidines | nih.gov |

| Copper(I)/(II) | Linear amines with aromatic groups | Aryl-substituted piperidines | nih.gov |

| Photoredox Catalyst | Linear aryl halides | Spirocyclic piperidines | nih.gov |

The intramolecular aza-Michael reaction is a highly effective method for the synthesis of nitrogen-containing heterocycles. This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule rsc.orgntu.edu.sg. The versatility of this reaction allows for the synthesis of a wide range of substituted piperidines, often with a high degree of stereocontrol rsc.orgntu.edu.sg.

The stereochemical outcome of the intramolecular aza-Michael addition can be influenced by various factors, including the use of chiral auxiliaries or catalysts. This method has been successfully applied to the synthesis of quinolizidine alkaloids through a double asymmetric intramolecular aza-Michael reaction, demonstrating its power in constructing complex polycyclic systems with excellent diastereocontrol rsc.org. The reaction can be categorized based on whether it is a single or double reaction, the nature of the Michael acceptor (alkene or alkyne), and whether the product is a five- or six-membered ring rsc.org.

Modern Asymmetric Synthesis of Enantiomerically Enriched this compound Scaffolds

The demand for enantiomerically pure pharmaceuticals has driven the development of modern asymmetric synthetic methods. For 2-arylpiperidines, enantioselective catalytic hydrogenation of the corresponding pyridine (B92270) derivatives has emerged as a powerful and atom-economical approach.

Enantioselective Catalytic Hydrogenation of Pyridine Derivatives

The asymmetric hydrogenation of pyridines to piperidines represents a direct and efficient route to chiral piperidine derivatives. This transformation typically requires the activation of the pyridine ring, often by N-alkylation to form a pyridinium salt, which is then hydrogenated using a chiral catalyst.

Iridium complexes with chiral phosphine ligands have proven to be particularly effective for the enantioselective hydrogenation of 2-arylpyridinium salts nih.govnih.gov. A variety of chiral ligands have been screened, with some providing high levels of enantioselectivity for a range of 2-aryl and 2-heteroaryl piperidines nih.gov. For instance, an iridium catalyst containing the P,N ligand MeO-BoQPhos has been shown to reduce a variety of 2-(hetero)aryl pyridinium salts with high enantioselectivity nih.gov.

The substrate scope for this reaction is broad, and it has been successfully applied to pyridinium salts with various aryl substituents. While a specific example for the hydrogenation of 2-(2,5-dimethylphenyl)pyridine is not explicitly detailed, the successful hydrogenation of other 2-arylpyridines with different substitution patterns suggests that this method would be applicable nih.gov.

Table 2: Chiral Ligands Used in Asymmetric Hydrogenation of 2-Arylpyridinium Salts

| Catalyst System | Chiral Ligand | Enantiomeric Ratio (er) | Reference |

| [Ir(COD)Cl]₂ | (S,S)-MeO-BoQphos | up to 99.3:0.7 | nih.gov |

| [Ir(COD)Cl]₂ | (R)-Segphos | 91.8:8.2 | |

| [Ir(COD)Cl]₂ | (R)-Synphos | 89.4:10.6 | nih.gov |

Mechanistic studies, including DFT calculations, have provided insights into the stereochemical outcome of this transformation, suggesting that the protonation of the final enamine intermediate is the enantiodetermining step nih.govnih.gov. This understanding is crucial for the rational design of new and more effective catalysts for the asymmetric synthesis of 2-arylpiperidines.

Organocatalytic Strategies for Stereoselective Synthesis

Organocatalysis provides a powerful, metal-free alternative for the stereoselective synthesis of piperidines. These methods often utilize small, chiral organic molecules to induce enantioselectivity. A biomimetic approach using proline as a catalyst has been employed for the asymmetric synthesis of 2-substituted piperidine alkaloids, achieving high enantiomeric excess (ee). nih.gov

A notable strategy is the organocatalytic desymmetrizing intramolecular aza-Michael reaction. rsc.org This approach has been used to synthesize 2,5,5-trisubstituted piperidines containing a quaternary stereocenter with excellent enantioselectivity. rsc.orgdntb.gov.ua In this reaction, vinyl sulfonamides can act as the nucleophilic nitrogen source. rsc.org Another powerful organocatalytic method is the enantioselective dearomatization of N-alkylpyridinium salts. mdpi.com Chiral N-heterocyclic carbenes (NHCs) can catalyze the reaction of pyridinium salts with enals, leading to the formation of functionalized dihydropyridines, which can be subsequently reduced to piperidines. mdpi.com

Metal-Catalyzed Alkene Amination and Cycloaddition Reactions

The formation of the piperidine ring from acyclic precursors via metal-catalyzed alkene amination is a highly atom-economical approach. acs.org Intramolecular hydroamination, where an amine moiety is added across a double bond within the same molecule, is a direct method to construct the piperidine ring. Gold(I)-catalyzed intramolecular exo-hydroamination of N-4-pentenyl or N-5-hexenyl ureas yields piperidines in excellent yield. organic-chemistry.org Palladium(II) catalysts have been used for various oxidative aminations of alkenes, including aminoacetoxylation and diamination, to produce functionalized piperidines. organic-chemistry.orgnih.gov

Cycloaddition reactions offer another powerful strategy for constructing the piperidine core with controlled stereochemistry. The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, can be used to form arylpiperidines. researchgate.net A boronyl radical-catalyzed [4+2] cycloaddition between 3-aroyl azetidines and various alkenes has been developed for the synthesis of polysubstituted piperidines with high yield and diastereoselectivity under metal-free conditions. nih.gov Furthermore, intramolecular nitrone dipolar cycloadditions provide a general route to all-cis-2,3,6-trisubstituted piperidines. iupac.org These reactions proceed through a chair-like transition state where the stereochemistry is controlled by the equatorial preference of substituents. iupac.org

Multi-Component Reactions for Diversified Piperidine Synthesis

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all starting materials. This strategy allows for the rapid generation of molecular complexity and is well-suited for creating libraries of structurally diverse piperidines. researchgate.net

The Strecker reaction, first reported in 1850, is a three-component reaction that synthesizes amino acids from ammonia, aldehydes or ketones, and a cyanide source. nih.gov While not directly forming a piperidine, its principles can be adapted. The Ugi four-component reaction, which combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, is a versatile tool for creating bis-amide scaffolds. nih.gov A sequential Ugi reaction followed by an intramolecular N-H alkylation has been developed to synthesize complex tricyclic pyrazino[1,2-a]indolones, which feature a piperazinone ring fused to an indole. nih.gov Such strategies highlight the power of MCRs to build complex heterocyclic systems that incorporate the piperidine or related motifs in a highly convergent manner. nih.gov

Regioselective and Diastereoselective Control in this compound Synthesis

Achieving precise control over regioselectivity (where substituents are placed) and diastereoselectivity (the relative 3D arrangement of those substituents) is paramount in the synthesis of complex molecules like this compound. The methods described previously offer various levels of control.

In iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts, the stereochemistry at the C2 position is established with high enantioselectivity by the chiral ligand on the metal catalyst. dicp.ac.cn For polysubstituted piperidines, diastereoselectivity becomes crucial. For instance, diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening provides a method for synthesizing densely substituted, oxygenated piperidines. researchgate.net

Cycloaddition reactions are particularly powerful for controlling stereochemistry. The boronyl radical-catalyzed [4+2] cycloaddition between azetidines and alkenes delivers polysubstituted piperidines with generally high diastereoselectivity. nih.gov Similarly, intramolecular nitrone cycloadditions can produce all-cis-2,3,6-trisubstituted piperidines by directing substituents into equatorial positions in the transition state. iupac.org Multi-component reactions can also exhibit high selectivity; a sequential Ugi/N-alkylation protocol for synthesizing pyrazinoindolones proceeds with high chemo- and diastereoselectivity under metal-free conditions. nih.gov The choice of synthetic strategy, therefore, allows chemists to tailor the substitution pattern and stereochemical outcome of the final piperidine product.

Chemical Reactivity and Derivatization Strategies for 2 2,5 Dimethylphenyl Piperidine

Transformations Involving the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring of 2-(2,5-Dimethylphenyl)piperidine is a nucleophilic and basic center, making it amenable to a range of chemical modifications. These transformations are crucial for the synthesis of diverse derivatives with potential applications in various fields, including pharmaceuticals.

N-alkylation introduces an alkyl group onto the piperidine nitrogen. This can be achieved through various synthetic methods. One common approach is reductive amination, which involves the reaction of the parent piperidine with an aldehyde or ketone in the presence of a reducing agent. Another method is the direct reaction with an alkyl halide, where the nitrogen atom acts as a nucleophile, displacing the halide. The choice of reagents and conditions can influence the outcome and yield of the N-alkylation reaction.

N-acylation involves the introduction of an acyl group onto the piperidine nitrogen, forming an amide linkage. This is typically accomplished by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide byproduct. For instance, the synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide involves the amidation of 2-piperidinecarboxylic acid with 2,6-dimethylaniline, which can be achieved using a halogenating agent followed by reaction with the aniline (B41778) derivative. google.com The resulting N-acylpiperidine derivatives can exhibit distinct chemical and biological properties compared to the parent compound.

A specific example of N-acylation is the synthesis of N-(2,6-Dimethylphenyl)piperidine-2-carboxamide, also known as N-Desbutyl Bupivacaine. tcichemicals.com This compound is a derivative of 2-piperidinecarboxylic acid and 2,6-dimethylaniline. google.com

Table 1: Examples of N-Acyl Derivatives of Piperidines

| Derivative Name | Starting Piperidine | Acylating Agent/Method | Reference |

|---|---|---|---|

| 1-N-(2,6-dimethyl phenyl)-2-piperidyl urea | 2-piperidinecarboxylic acid | Halogenating agent and 2,6-dimethyl phenyl | google.com |

| N-(2,6-Dimethylphenyl)piperidine-2-carboxamide | 2-piperidinecarboxylic acid | - | tcichemicals.com |

Oxidation Reactions of the this compound Framework

The oxidation of the this compound framework can lead to various products depending on the oxidizing agent and reaction conditions. Oxidation can occur at the piperidine ring or potentially at the methyl groups of the phenyl ring. For instance, the oxidation of piperidine derivatives can lead to the formation of piperidin-2-ones. researchgate.net The use of reagents like bromine in acetic acid has been shown to be effective for the oxidation of enantiopure piperidine derivatives to the corresponding piperidin-2-one. researchgate.net Furthermore, hypervalent iodine reagents have been utilized for the oxidation of saturated, carbamate-protected N-heterocycles. nih.gov

Strategies for Further Functionalization of the Piperidine and Phenyl Moieties

Beyond modifications at the nitrogen atom, both the piperidine and the phenyl rings of this compound can be further functionalized to create a wider array of derivatives.

Piperidine Moiety Functionalization:

C-H Functionalization: Direct C-H functionalization of the piperidine ring is a powerful strategy to introduce substituents at specific carbon atoms. nih.govresearchgate.net The site-selectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.govresearchgate.net For example, rhodium-catalyzed C-H insertion reactions have been used to introduce functional groups at the C2, C3, and C4 positions of the piperidine ring. nih.govresearchgate.net

Ring-Opening and Rearrangement: In some cases, the piperidine ring can undergo ring-opening reactions or rearrangements to form different heterocyclic structures. These transformations often require specific reagents and conditions.

Phenyl Moiety Functionalization:

Electrophilic Aromatic Substitution: The 2,5-dimethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the alkyl groups and the piperidine substituent will influence the position of substitution on the aromatic ring.

Oxidation of Methyl Groups: The methyl groups on the phenyl ring can be oxidized to carboxylic acids or other functional groups, providing another avenue for derivatization.

These functionalization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Stereochemical Investigations of 2 2,5 Dimethylphenyl Piperidine

Isolation and Characterization of Enantiomers and Diastereomers

The isolation of individual stereoisomers of 2-substituted piperidines, such as 2-(2,5-Dimethylphenyl)piperidine, is a critical step in their study. A powerful method for achieving this is through catalytic dynamic resolution (CDR). nih.gov This technique can be applied to racemic N-Boc-2-lithiopiperidine, allowing for the highly enantioselective synthesis of either the (R) or (S) enantiomer of 2-substituted piperidines by using different chiral ligands. nih.gov For instance, the reaction of the resolved lithiated intermediate with an appropriate electrophile can yield the desired enantiomerically enriched 2-substituted piperidine (B6355638). nih.gov

Once synthesized, the enantiomers and any resulting diastereomers can be characterized. For example, when a resolved N-Boc-2-lithiopiperidine is quenched with an aldehyde like propionaldehyde, it can result in a mixture of diastereomeric alcohols. nih.gov These diastereomers can then be separated using standard chromatographic techniques, such as column chromatography. nih.gov The characterization of these isolated isomers typically involves a suite of analytical methods.

Table 1: General Characterization Methods for Stereoisomers

| Property | Method of Analysis | Description |

| Optical Purity | Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) | Quantifies the enantiomeric excess (ee) or diastereomeric excess (de) of the sample. |

| Chemical Purity | ¹H NMR, HPLC, GC | Confirms the chemical identity and purity of the isolated isomer. google.com |

| Absolute Configuration | X-ray Crystallography, Vibrational Circular Dichroism (VCD) | Determines the precise three-dimensional arrangement of atoms. |

| Diastereomeric Ratio | Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to determine the ratio of diastereomers in a mixture before separation. clockss.org |

Determination of Absolute Configuration using X-ray Crystallography and Spectroscopic Methods

Determining the absolute three-dimensional arrangement of atoms, or absolute configuration, is crucial. X-ray crystallography stands as a definitive method for this purpose. mit.edu It relies on the anomalous scattering of X-rays by the atoms within a crystal. mit.edu Historically, this required the presence of heavy atoms like halogens or sulfur. mit.edu However, advancements in technology and methods now permit the confident determination of absolute configuration for molecules containing only lighter atoms, such as oxygen or nitrogen, provided that high-quality crystals can be obtained. mit.edu

Spectroscopic techniques also offer powerful alternatives for assigning absolute configuration, especially for non-crystalline samples. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is one such method. nih.gov The experimental VCD spectrum of an enantiopure sample is compared with theoretical spectra predicted by ab initio calculations, such as Density Functional Theory (DFT), for a known configuration (e.g., R or S). nih.gov A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov This approach has been successfully used to determine the absolute configuration of related chiral molecules like (2R,5R)-2,5-dimethylthiolane. nih.gov

Chiral Resolution Techniques for this compound and Analogues

Chiral resolution refers to the separation of a racemic mixture into its constituent enantiomers. Several techniques are available for resolving racemic piperidine derivatives.

A classic and widely used method for resolving racemic amines like this compound is through the formation of diastereomeric salts. google.comrsc.org This process involves reacting the racemic base with a single enantiomer of a chiral acid, known as a resolving agent. google.com Commonly used resolving agents for piperidine derivatives include di-benzoyl-L-tartaric acid, di-benzoyl-D-tartaric acid, (S)-mandelic acid, and (R)-mandelic acid. google.com

The reaction produces a pair of diastereomeric salts ((R)-base·(S)-acid and (S)-base·(S)-acid) which, unlike the original enantiomers, have different physical properties, such as solubility. rsc.org This difference allows for their separation by fractional crystallization. google.com One diastereomeric salt will typically precipitate from the solution under specific conditions, while the other remains dissolved. google.com After isolation, the pure enantiomer of the piperidine derivative can be recovered by neutralizing the salt. google.com

Direct separation of enantiomers can be efficiently achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). nih.gov A CSP is an achiral support, typically silica (B1680970) gel, to which a chiral molecule is chemically bonded. eijppr.com The separation occurs based on the differential transient interactions between the two enantiomers and the chiral stationary phase, leading to different retention times. eijppr.com

Several types of CSPs are effective for resolving chiral piperidines and related compounds:

Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate) (found in Chiralcel OD columns), are broadly applicable for separating a wide range of chiral compounds, including piperidine derivatives. nih.govuncw.edu

Pirkle-type CSPs: These are based on the principle of π-π interactions and are categorized as π-electron acceptors or π-electron donors. eijppr.com They are effective for resolving enantiomers that contain aromatic rings. eijppr.com

Cyclodextrin-based CSPs: These utilize cyclodextrins, which are cyclic oligosaccharides that have a chiral cavity. nih.gov Enantioseparation is achieved through inclusion complexation and interactions with the rim of the cyclodextrin. nih.gov

Protein-based CSPs: Columns using proteins like alpha-1-acid glycoprotein can also be used for enantioseparation, although their application can be more limited compared to polysaccharide-based phases. nih.govuncw.edu

An alternative, indirect chromatographic method involves derivatization with a chiral reagent. nih.gov In this approach, the racemic mixture of this compound is reacted with a single, pure enantiomer of a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. nih.gov These newly formed diastereomers can then be readily separated using standard, achiral chromatography (HPLC or GC) because they have different physical properties. nih.gov A common example is the formation of Mosher amides for chiral analysis. google.com After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers, although this is often done on an analytical scale for purity determination rather than for preparative separation.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 2 2,5 Dimethylphenyl Piperidine

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes, such as stretching and bending of chemical bonds. For 2-(2,5-Dimethylphenyl)piperidine, the IR spectrum is characterized by vibrations of the piperidine (B6355638) ring, the dimethylphenyl group, and the various C-H bonds.

The key expected vibrational frequencies are:

N-H Stretch: The secondary amine in the piperidine ring will exhibit a characteristic stretching vibration. This peak is typically found in the region of 3300-3500 cm⁻¹, often appearing as a single, somewhat broad band.

Aromatic C-H Stretch: The C-H bonds on the dimethylphenyl ring absorb just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H bonds of the piperidine ring and the methyl groups will show strong absorptions in the 2850-2960 cm⁻¹ region.

Aromatic C=C Bending: The carbon-carbon double bonds within the aromatic ring give rise to characteristic absorptions in the 1450-1600 cm⁻¹ range.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the piperidine ring typically appears in the 1020-1250 cm⁻¹ region.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Piperidine N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Bending | 1450 - 1600 |

| Piperidine C-N | Stretch | 1020 - 1250 |

This table presents expected values based on typical functional group frequencies.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The piperidine ring itself, being a saturated heterocycle, does not show significant absorption in the 200-800 nm range. nist.govnist.gov However, the 2,5-dimethylphenyl substituent contains a π-electron system that gives rise to characteristic absorptions.

The aromatic ring is expected to display π → π* transitions. The primary absorption bands for benzene (B151609) typically occur around 204 nm and 256 nm. The presence of two methyl groups (alkyl substituents) on the phenyl ring is expected to cause a slight red shift (bathochromic shift) of these absorption maxima. The absorption spectrum of compounds with piperidine and morpholine (B109124) groups coupled to other aromatic systems often show a maximum absorption (λmax) near 290 nm. researchgate.net

Table 2: Expected UV-Visible Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| 2,5-Dimethylphenyl | π → π* | ~260 - 270 |

| 2,5-Dimethylphenyl | π → π* | ~210 - 220 |

This table presents estimated values based on the substituted benzene chromophore.

X-ray Diffraction Studies for Solid-State Structure Determination

While specific crystallographic data for this compound is not available in the reviewed literature, the analysis of a closely related compound, N-(2,5-dimethylphenyl)benzamide, offers significant insight into the type of structural information that can be obtained. nih.gov In this related structure, the two aromatic rings were found to be nearly coplanar. nih.gov The study revealed detailed bond parameters and intermolecular interactions, such as N—H⋯O hydrogen bonds that link molecules into chains within the crystal lattice. nih.gov

For this compound, an X-ray diffraction study would precisely define the conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the 2,5-dimethylphenyl substituent.

Table 3: Representative Crystal Data for a Related Compound, N-(2,5-Dimethylphenyl)benzamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₇NO |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 4.90104 (10) |

| b (Å) | 5.85657 (16) |

| c (Å) | 45.8291 (12) |

| V (ų) | 1315.45 (6) |

| Z | 4 |

This data is for a structurally related compound and serves as an example of the information obtained from X-ray diffraction analysis.

Chromatographic and Electrophoretic Techniques

Chromatographic techniques are indispensable for the separation of this compound from impurities and for quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method is typically suitable for analyzing compounds like this compound.

In studies of structurally similar 2,5-dimethoxyphenylpiperidines, detailed HPLC methods have been established to ensure high purity (>95%). semanticscholar.org These methods can be adapted for the target compound. A C18 column is commonly used, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and water, with an additive such as trifluoroacetic acid (TFA) to improve peak shape and resolution. semanticscholar.org Detection is typically performed using a UV detector set at wavelengths where the aromatic ring absorbs, such as 210 nm and 254 nm. semanticscholar.org

Table 4: Example HPLC Method Parameters for Analysis of Phenylpiperidine Derivatives semanticscholar.org

| Parameter | Description |

|---|---|

| Column | Gemini-NX 3 µm C18 110A (250 × 4.6 mm) |

| Mobile Phase A | 0.1% TFA in H₂O |

| Mobile Phase B | 0.1% TFA, 10% H₂O in MeCN |

| Flow Rate | 1.0 mL/min |

| Gradient | 0–100% Mobile Phase B over 20 minutes |

| Detection | UV at 205, 210, 254, and 280 nm |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is well-suited for purity assessment of this compound, provided it has sufficient volatility and thermal stability.

The compound is injected into a heated port where it vaporizes and is carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase, such as methyl silicone or 6%-cyanopropyl-94% dimethylpolysiloxane, separates components based on their boiling points and interactions with the phase. nist.govgoogle.com A Flame Ionization Detector (FID) is commonly used for detection. The NIST Chemistry WebBook reports a retention index of 869 for the related compound 2,5-dimethylpiperidine (B1348548) on a methyl silicone capillary column. nist.gov A well-developed GC method can effectively separate isomers and related impurities, allowing for accurate purity determination by peak area normalization. google.com

Table 5: Typical Gas Chromatography (GC) Parameters

| Parameter | Description |

|---|---|

| Column | Quartz capillary with 6% cyanopropyl-94% dimethylpolysiloxane |

| Carrier Gas | Helium or Nitrogen |

| Injection Port Temp. | 220-240 °C google.com |

| Column Temp. | 120-140 °C google.com |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 270-290 °C google.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative analysis of this compound. fishersci.ca It is particularly useful for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a sample. sigmaaldrich.com

In a typical TLC analysis, a sample of this compound is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of mobile phase is critical and is selected based on the polarity of the analyte and the stationary phase to achieve optimal separation. For piperidine derivatives, a variety of solvent systems can be employed.

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. After development, the plate is dried, and the separated spots are visualized. chemcoplus.co.jp Visualization can be achieved under UV light if the compound is UV-active, or by using staining reagents. researchgate.net The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a specific TLC system and can be used for its identification by comparison with a standard.

Table 1: Illustrative TLC Parameters for Analysis of Piperidine Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Ethyl Acetate/Hexane) |

| Sample Application | Capillary spotting |

| Development | Ascending chromatography in a saturated chamber |

| Visualization | UV light (254 nm) or staining with a suitable reagent |

This table provides a general example of TLC conditions and may need to be optimized for the specific analysis of this compound.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of this compound, particularly for purity assessment and the separation of closely related impurities. CE separates ions based on their electrophoretic mobility in an applied electric field.

The basic setup consists of a fused-silica capillary, two buffer reservoirs, a high-voltage power supply, and a detector. The capillary is filled with a background electrolyte (BGE), and the sample is introduced at one end. When a high voltage is applied, the components of the sample migrate through the capillary at different velocities depending on their charge-to-size ratio, leading to their separation.

For a basic compound like this compound, the analysis is typically performed in an acidic buffer to ensure the analyte is protonated and carries a positive charge. The choice of BGE composition, pH, and applied voltage are critical parameters that are optimized to achieve the desired separation.

Table 2: Representative Capillary Electrophoresis Conditions for Amine Analysis

| Parameter | Condition |

| Capillary | Fused-silica, e.g., 50 µm i.d., 375 µm o.d., effective length 50 cm |

| Background Electrolyte | Acidic buffer, e.g., 50 mM phosphate (B84403) buffer at pH 2.5 |

| Applied Voltage | 15-25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic or electrokinetic |

| Detection | UV-Vis detector at a suitable wavelength |

This table illustrates typical CE conditions that could be adapted for the analysis of this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the chemical formula C₁₃H₁₉N, elemental analysis provides the percentage of carbon (C), hydrogen (H), and nitrogen (N). This analysis is crucial for confirming the empirical formula of a newly synthesized batch of the compound and serves as a primary indicator of its purity.

The analysis is performed using an elemental analyzer, where a small, accurately weighed sample of the compound is combusted in a stream of oxygen. The combustion products (CO₂, H₂O, and N₂) are then separated and quantified by a detector. The results are compared with the theoretical percentages calculated from the molecular formula.

Table 3: Theoretical Elemental Composition of this compound (C₁₃H₁₉N)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 82.48 |

| Hydrogen | H | 1.008 | 19 | 19.152 | 10.13 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.40 |

| Total | 189.292 | 100.00 |

A close correlation between the experimentally determined percentages and the theoretical values provides strong evidence for the compound's identity and high purity.

Thermal Analysis (DSC, TGA)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the physical and chemical properties of this compound as a function of temperature. These methods are used to determine properties like melting point, heat of fusion, and thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between the sample and a reference as a function of temperature. For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The temperature at the peak maximum is the melting point, and the area under the peak is proportional to the heat of fusion. Purity can also be estimated from the shape of the melting peak.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. A TGA curve for this compound would indicate the temperature at which the compound begins to decompose. The thermal stability of the compound can be assessed by the onset temperature of weight loss. Studies on related piperidine derivatives have utilized these techniques to understand their thermochemical properties. akjournals.comnih.gov

Table 4: Hypothetical Thermal Analysis Data for this compound

| Analytical Technique | Parameter | Typical Value |

| DSC | Melting Point (°C) | Compound-specific value |

| DSC | Heat of Fusion (J/g) | Compound-specific value |

| TGA | Onset of Decomposition (°C) | > 200 °C (Illustrative) |

The values in this table are illustrative and would need to be determined experimentally for this compound.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

This compound possesses a chiral center at the C2 position of the piperidine ring, meaning it can exist as two enantiomers. Circular Dichroism (CD) spectroscopy is a powerful technique for the chiral analysis of such compounds. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

A CD spectrum is obtained by plotting the difference in absorbance (ΔA) as a function of wavelength. Chiral molecules will exhibit characteristic CD signals (positive or negative Cotton effects) in the wavelength regions where they absorb light. The sign and magnitude of the Cotton effect can be used to determine the absolute configuration of the enantiomers and to assess the enantiomeric purity of a sample.

For this compound, the chromophore is the dimethylphenyl group. The interaction of this chromophore with the chiral piperidine ring would give rise to a specific CD spectrum. The application of CD spectroscopy has been demonstrated for other chiral piperidine derivatives, where it has been used to determine their conformation and absolute configuration. rsc.org The study of diastereomeric diketopiperazine peptides by vibrational circular dichroism (VCD), a related technique, also highlights the utility of chiroptical methods in stereochemical analysis. nih.gov

Table 5: Key Aspects of Circular Dichroism for Chiral Analysis

| Aspect | Description |

| Principle | Differential absorption of left and right circularly polarized light by a chiral molecule. |

| Application | Determination of absolute configuration and enantiomeric purity. |

| Output | A spectrum of molar ellipticity [θ] or differential absorption (Δε) versus wavelength. |

| Expected for this compound | A characteristic CD spectrum arising from the electronic transitions of the dimethylphenyl chromophore in a chiral environment. |

The combination of these advanced analytical methodologies provides a robust framework for the comprehensive structural elucidation and purity assessment of this compound, ensuring its quality and consistency for research and development purposes.

Computational and Theoretical Studies of 2 2,5 Dimethylphenyl Piperidine

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone in the computational analysis of molecular systems, providing insights that are often difficult to obtain through experimental means alone. For derivatives of piperidine (B6355638), DFT has been used to predict a range of properties, from heats of formation to molecular reactivity. nih.govasianpubs.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For piperidine and its derivatives, conformational analysis is particularly important due to the flexibility of the six-membered ring. Piperidine can exist in different conformations, such as chair and boat forms, with the chair conformation generally being more stable. The presence of substituents, like the 2,5-dimethylphenyl group, introduces additional complexity to the conformational landscape.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and stability of a molecule. mdpi.comnih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr For substituted piperidine compounds, DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. asianpubs.org This analysis helps in understanding how the 2,5-dimethylphenyl substituent influences the electronic properties and reactivity of the piperidine ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. researchgate.net These predictions are based on the calculated electron density around each nucleus. For 2-(2,5-Dimethylphenyl)piperidine, theoretical chemical shifts can aid in the assignment of experimental spectra and provide further confidence in the optimized geometry. Machine learning models are also emerging as a tool for predicting NMR chemical shifts, sometimes outperforming traditional methods when large datasets are unavailable. nih.gov

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. nih.govarxiv.org These calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other theoretical approximations. nih.gov The predicted vibrational spectra for this compound can help in assigning the observed IR and Raman bands to specific molecular motions.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. libretexts.org It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites. researchgate.net MEP maps use a color scale to denote different potential regions: red typically indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netyoutube.com Green and yellow areas represent intermediate potentials.

Analysis of Atomic Charges (Mulliken, Natural Atomic Charges)

Assigning partial charges to atoms within a molecule helps in understanding its electronic properties and reactivity. Several methods are used to calculate atomic charges, with Mulliken population analysis and Natural Bond Orbital (NBO) analysis being two common approaches.

Mulliken Atomic Charges: This method partitions the total electron density among the atoms in a molecule. uni-muenchen.de While widely used, Mulliken charges can be sensitive to the choice of basis set. uni-muenchen.de

Natural Atomic Charges: Derived from NBO analysis, natural charges are generally considered to be more stable with respect to basis set changes. NBO analysis provides a more chemically intuitive picture of bonding and charge distribution.

For this compound, the calculation of atomic charges can quantify the electron-donating or electron-withdrawing effects of the substituents and provide insights into intermolecular interactions. ajrcps.com

Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptor)

Global and local reactivity descriptors derived from DFT are used to predict the reactivity and selectivity of a molecule. mdpi.com

Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com These parameters are calculated from the HOMO and LUMO energies and provide a general measure of a molecule's reactivity. mdpi.com

Fukui Functions: These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function identifies which atoms are most likely to accept or donate electrons.

Dual Descriptor: This is another local reactivity descriptor that can more precisely pinpoint the sites for nucleophilic and electrophilic attack.

For this compound, these reactivity descriptors can be used to predict how the molecule will behave in chemical reactions, identifying the specific atoms that are most likely to participate in bond formation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and electronic interactions. wikipedia.org It translates the complex, delocalized molecular orbitals into localized, intuitive chemical concepts such as bonds, lone pairs, and antibonds. wikipedia.orgwisc.edu This analysis is instrumental in understanding molecular stability arising from hyperconjugative interactions and charge delocalization. nih.gov

In a molecule like this compound, NBO analysis would focus on several key aspects. It would elucidate the nature of the sigma bonds within the piperidine and dimethylphenyl rings, as well as the C-C bond connecting these two moieties. The analysis quantifies the hybridization of the atomic orbitals contributing to these bonds and the polarization of the electron density.

While specific NBO data for this compound is not available, studies on related piperidine derivatives consistently show significant hyperconjugative interactions that stabilize particular conformations. nih.gov For example, in N,N'-diphenyl-6-piperidin-1-yl- nih.govresearchgate.netchemjournal.kz-triazine-2,4-diamine, NBO analysis revealed the charge transfer occurrences within the molecule, contributing to its stability. nih.gov For this compound, one would anticipate strong stabilizing interactions that influence the orientation of the dimethylphenyl group relative to the piperidine ring.

Table 1: Illustrative NBO Analysis Data for a Substituted Piperidine Derivative

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (N) | σ(C-C) | 5.8 |

| LP (N) | σ(C-H) | 3.2 |

| σ (C-C) | σ(C-H) | 2.5 |

| σ (C-H) | σ(C-C) | 1.9 |

Note: This table presents hypothetical but representative data for a substituted piperidine to illustrate the typical stabilization energies found in NBO analyses. The values are not specific to this compound.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information about conformational changes and flexibility. mdpi.com For a molecule like this compound, which possesses a flexible piperidine ring and a rotatable bond connecting it to the dimethylphenyl group, MD simulations are invaluable for exploring its conformational landscape.

The piperidine ring typically exists in a chair conformation, but ring inversion and the presence of substituents can lead to other conformers, such as twist-boat forms. The orientation of the 2,5-dimethylphenyl substituent can be either axial or equatorial. MD simulations can predict the relative energies of these different conformers and the energy barriers for interconversion between them. nih.gov

A typical MD simulation would involve placing the this compound molecule in a simulated solvent box and solving Newton's equations of motion for all atoms over a certain period. mdpi.com The resulting trajectory provides a wealth of information, including the root-mean-square deviation (RMSD) to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the distribution of dihedral angles to characterize conformational preferences. researchgate.net

Studies on related piperidine derivatives have shown that the conformational preferences are influenced by steric and electronic factors. nih.govresearchgate.net For instance, the presence of bulky substituents often favors an equatorial position to minimize steric hindrance. nih.gov In the case of this compound, MD simulations would be crucial to understand the interplay between the steric bulk of the dimethylphenyl group and the conformational dynamics of the piperidine ring. The simulations could also reveal the preferred rotational state (rotamer) of the C-C bond linking the two rings.

Table 2: Representative Conformational Energy Data for a 2-Arylpiperidine Derivative

| Conformer | Dihedral Angle (°C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

| Equatorial-Chair | 175 | 0.0 | 85 |

| Axial-Chair | 65 | 2.1 | 14 |

| Twist-Boat | 95 | 5.5 | <1 |

Note: This table contains illustrative data for a generic 2-arylpiperidine derivative to demonstrate the kind of information obtained from MD simulations. The data is not specific to this compound.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms at the molecular level. rsc.orgrsc.org These calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. rsc.org This information provides a detailed understanding of the reaction pathway, activation energies, and the factors that control reactivity and selectivity.

For this compound, quantum chemical calculations could be employed to investigate various potential reactions. For example, the N-alkylation or N-acylation of the piperidine nitrogen is a common transformation. Calculations could model the reaction pathway, determining whether the reaction proceeds through a direct substitution mechanism or involves the formation of an intermediate. The calculated activation energy would provide an estimate of the reaction rate.

Another area of investigation could be the metabolism of this compound, which often involves oxidation reactions catalyzed by enzymes like cytochrome P450. Quantum chemical calculations can model the interaction of the molecule with the active site of the enzyme and explore the mechanism of oxidation at different positions, such as the piperidine ring or the methyl groups on the phenyl ring. chemjournal.kz

Studies on the reactivity of other piperidine derivatives have shown that the nitrogen lone pair is a primary site for electrophilic attack, and the stereochemistry of the piperidine ring can influence the accessibility of this lone pair. chemjournal.kz Quantum chemical calculations for this compound would likely confirm the nucleophilic character of the nitrogen and could predict the stereochemical outcome of reactions at this center.

Table 3: Illustrative Calculated Activation Energies for a Reaction of a Piperidine Derivative

| Reaction Step | Description | Activation Energy (kcal/mol) |

| Step 1 | Formation of Intermediate | 12.5 |

| Step 2 | Transition State to Product | 8.2 |

Note: This table presents hypothetical activation energies for a multi-step reaction involving a piperidine derivative to illustrate the output of quantum chemical calculations for mechanistic studies. The values are not specific to this compound.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. mdpi.comacs.org The Hirshfeld surface of a molecule is defined as the region where the electron density of the molecule is greater than that of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze the different types of intermolecular contacts.

Given the structure of this compound, the most significant intermolecular interactions are expected to be van der Waals forces, primarily H···H contacts due to the abundance of hydrogen atoms. C-H···π interactions, where a C-H bond from one molecule interacts with the π-system of the dimethylphenyl ring of another molecule, are also likely to be important. If the piperidine nitrogen is protonated or involved in hydrogen bonding with a solvent molecule, N-H···X (where X is an acceptor atom) interactions would also be prominent.

Studies on other substituted piperidines and aromatic compounds have shown that H···H and C···H/H···C contacts often dominate the crystal packing. researchgate.netnih.govmdpi.com For instance, in the crystal structure of 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, H···H contacts account for 74.2% of the Hirshfeld surface. nih.gov

Table 4: Representative Hirshfeld Surface Interaction Percentages for a Substituted Aromatic Piperidine Derivative

| Interaction Type | Percentage Contribution (%) |

| H···H | 65.2 |

| C···H/H···C | 22.5 |

| N···H/H···N | 8.1 |

| Other | 4.2 |

Note: This table presents illustrative data from a Hirshfeld surface analysis of a generic aromatic piperidine derivative to show the typical distribution of intermolecular contacts. The data is not specific to this compound.

Molecular Modeling for Structure-Property Relationships

Molecular modeling encompasses a range of computational techniques used to establish relationships between the chemical structure of a molecule and its physical, chemical, or biological properties. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are prominent examples. These models use molecular descriptors, which are numerical representations of molecular structure, to predict the properties of new or untested compounds. mdpi.com

For this compound, molecular modeling could be used to predict a variety of properties. For example, QSPR models could estimate its solubility, boiling point, or partition coefficient (logP), which are important for its handling and formulation. QSAR models could be developed to predict its biological activity, such as its affinity for a particular receptor or its inhibitory effect on an enzyme. nih.govmdpi.com

The development of a QSAR or QSPR model for a series of compounds including this compound would involve several steps. First, a set of structurally related molecules with known properties would be selected. Then, a variety of molecular descriptors, such as constitutional, topological, geometrical, and electronic descriptors, would be calculated for each molecule. Finally, statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the property of interest.

Studies on other piperidine derivatives have successfully used QSAR models to predict their biological activities, such as their cardiotoxicity or their affinity for sigma receptors. nih.govmdpi.com These studies have identified key structural features that are important for the observed activity, providing valuable guidance for the design of new compounds with improved properties. nih.gov

Table 5: Illustrative Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Example Descriptors |

| Constitutional | Molecular Weight, Number of Rings |

| Topological | Wiener Index, Balaban J Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies |

Note: This table lists examples of molecular descriptors that would be relevant for a QSAR/QSPR study of this compound and related compounds.

Non Pharmacological Research Applications of 2 2,5 Dimethylphenyl Piperidine

Role in Organic Synthesis as a Versatile Chemical Building Block

In organic synthesis, the piperidine (B6355638) framework is considered a "privileged structural motif" due to its conformational flexibility and its ability to serve as a scaffold for developing a wide array of chemical entities. researchgate.net The compound 2-(2,5-Dimethylphenyl)piperidine functions as a valuable building block, providing a pre-formed heterocyclic core that chemists can elaborate upon to construct more complex target molecules.

The utility of substituted piperidines is well-documented. They are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. ijnrd.org The synthesis of various regio- and diastereoisomers of substituted piperidines is a key area of research, as the specific arrangement of substituents dramatically influences the properties of the final product. nih.gov For instance, the rational design and synthesis of novel 2,5-disubstituted piperidine derivatives have been explored to create conformationally constrained molecules with specific activities. nih.gov The presence of the 2,5-dimethylphenyl group on the piperidine ring offers a distinct three-dimensional structure that can be exploited in fragment-based drug discovery and in the synthesis of structurally diverse molecules. nih.gov Synthetic strategies often involve the hydrogenation of corresponding pyridine (B92270) precursors to create the saturated piperidine ring, which can then be used in further synthetic steps. nih.gov

| Feature | Description | Source |

| Scaffold Type | Privileged structural motif | researchgate.net |

| Key Function | Intermediate for complex molecule synthesis | ijnrd.org |

| Synthetic Origin | Often derived from pyridine hydrogenation | nih.gov |

| Structural Impact | Provides conformational constraint | nih.gov |

Contributions to the Development of Specialty Chemicals

Specialty chemicals are compounds produced for specific, performance-enhancing functions. Piperidine derivatives are integral to this sector, serving as key intermediates. ijnrd.orgsnsinsider.com The synthesis of N-arylated amines, for example, is a critical transformation as these products have broad applications in materials for organic electronics and industrial dyes. google.com

Research has demonstrated the synthesis of complex specialty chemicals like 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine, a precursor for pharmaceuticals. google.com While this example uses a piperazine ring and a 2,4-dimethylphenyl group, the underlying synthetic principles are directly relevant to this compound. These syntheses often involve nucleophilic aromatic substitution (S NAr) reactions where the piperidine nitrogen atom displaces a leaving group on an aromatic ring. The development of catalyst-free S NAr reactions represents a significant advancement, overcoming the cost, sensitivity, and toxicity issues associated with traditional transition metal catalysts. google.com The specific substitution pattern on the phenyl ring, such as the dimethyl groups in this compound, can influence reaction kinetics and the properties of the final specialty chemical.

Potential in Agrochemical Research

The piperidine ring is a common structural feature in a variety of commercial agrochemicals, including fungicides, insecticides, and herbicides. ccspublishing.org.cn Its inclusion in a molecule can improve metabolic stability and other physicochemical properties relevant to agricultural applications. ccspublishing.org.cn For example, Fenpropidin is a piperidine-containing fungicide that is effective in controlling mildew and rust in cereal crops. ccspublishing.org.cn

Given the established role of the piperidine scaffold in agrochemicals, this compound represents a promising platform for agrochemical research. The development of novel pesticides and herbicides often involves the synthesis and screening of libraries of compounds based on proven structural motifs. snsinsider.com Patents have been filed for various substituted piperidine derivatives for their use as insecticides, acaricides, and nematicides. google.com The 2,5-dimethylphenyl substituent offers a unique lipophilic and steric profile that could be explored to develop new active ingredients with improved efficacy, target selectivity, or environmental profiles.

| Agrochemical Class | Example Compound Containing Piperidine | Use |

| Fungicide | Fenpropidin | Control of mildew and rust |

| Insecticide | Various patented derivatives | Pest control |

| Herbicide | Various piperidine-based compounds | Weed control |

Integration in Materials Science Investigations

The field of materials science seeks to create new materials with novel properties. Organic-inorganic hybrid materials, which combine the features of both organic and inorganic components, are a significant area of this research. The structural characteristics of aromatic amines make them suitable for creating such hybrid materials.

A notable example is the synthesis and characterization of 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II), a novel organic-inorganic hybrid material. semanticscholar.org This compound demonstrates how the 2,5-dimethylphenyl group, attached to a nitrogen heterocycle, can be used to construct materials with interesting magnetic and physicochemical properties. semanticscholar.org Although this specific example uses piperazine, this compound could be employed in a similar fashion. The piperidine ring and the substituted phenyl group can act as ligands, coordinating with metal ions to form extended crystal lattices. The nature of the organic component influences the structure and, consequently, the electronic, optical, or magnetic properties of the resulting material. Derivatives of dimethylpiperidine are noted for their use in creating advanced materials, including specialized plastics and zeolites. tuodaindus.com

Application in Enhanced Chemical Production Methods

Improving the efficiency, cost-effectiveness, and environmental footprint of chemical synthesis is a constant goal in chemical production. Research involving piperidine derivatives has contributed to the development of such enhanced methods.

One significant advancement is in the area of N-arylation reactions. Traditionally, these reactions require expensive and often toxic transition metal catalysts. However, methods have been developed for the synthesis of N-arylated piperazines (structurally related to piperidines) that proceed efficiently in the absence of any transition metal catalyst. google.com This catalyst-free approach represents a major process enhancement, simplifying purification and reducing costs and metal contamination in the final product. google.com Furthermore, specific synthesis routes for piperidine carboxamide derivatives have been optimized to achieve yields of over 85%, a significant improvement over previous methods. google.com The use of techniques like microwave-assisted synthesis for related heterocyclic compounds also demonstrates a move towards more efficient and environmentally friendly production procedures. researchgate.net These examples highlight a broader trend where the synthesis of molecules like this compound and its derivatives is being refined to be more sustainable and suitable for large-scale industrial production. google.com

Future Research Directions and Perspectives for 2 2,5 Dimethylphenyl Piperidine

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of polysubstituted piperidines is a central theme in modern organic chemistry. nih.gov Future research into the synthesis of 2-(2,5-dimethylphenyl)piperidine is poised to explore more efficient, stereoselective, and sustainable methods. While general strategies for 2-arylpiperidines are established, tailoring these for the specific steric and electronic properties of the 2,5-dimethylphenyl substituent presents an ongoing challenge.

Key future research avenues will likely focus on the advancement of catalytic systems. This includes the development of novel transition-metal catalysts (e.g., based on palladium, rhodium, or cobalt) and organocatalysts to achieve high yields and stereoselectivity. nih.gov For instance, the hydrogenation of appropriately substituted pyridines is a common route to piperidines, and research into new heterogeneous and homogeneous catalysts that can operate under milder conditions with improved selectivity will be crucial. nih.gov

Furthermore, intramolecular cyclization strategies, such as aza-Michael additions, radical cyclizations, and hydroamination reactions, offer powerful alternatives for constructing the piperidine (B6355638) ring. nih.gov The development of enantioselective versions of these reactions, perhaps using chiral catalysts or auxiliaries, will be a significant focus to produce specific stereoisomers of this compound. A summary of potential catalytic approaches is presented in Table 1.

Table 1: Promising Catalytic Systems for Future Synthesis of this compound

| Catalyst Type | Potential Reaction | Key Advantages |

| Transition Metal Catalysts | ||

| Palladium-based | Negishi Coupling of a piperidine-derived organozinc reagent with 2-bromo-m-xylene. nih.gov | Good functional group tolerance and established methodology for 2-arylpiperidines. nih.gov |

| Rhodium-based | Asymmetric hydrogenation of a 2-(2,5-dimethylphenyl)pyridine precursor. | Potential for high enantioselectivity. |

| Cobalt-based | Radical-mediated cyclization of a suitable linear amino-aldehyde. | Offers alternative mechanistic pathways. |

| Organocatalysts | ||

| Chiral Amines | Enantioselective intramolecular aza-Michael addition. | Metal-free, environmentally benign conditions. |

| Chiral Phosphoric Acids | Asymmetric reductive amination cascades. | High stereocontrol in the formation of substituted piperidines. |

Development of Advanced Characterization Techniques for Complex Derivatization Products

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques for their unambiguous characterization becomes paramount. While standard techniques like ¹H and ¹³C NMR and mass spectrometry are routine, future research will necessitate the application of more advanced methods to elucidate subtle stereochemical and conformational features.

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), will be indispensable for assigning the complex proton and carbon spectra of derivatized products. For determining the relative and absolute stereochemistry of new chiral centers, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) will be critical in establishing through-space proximities of atoms.

In the realm of mass spectrometry, high-resolution mass spectrometry (HRMS) will continue to be essential for confirming elemental compositions. Furthermore, the development of specific fragmentation pattern libraries for substituted arylpiperidines will aid in the rapid identification of new analogues in complex mixtures. The fragmentation patterns observed in mass spectrometry can provide valuable structural information. juniperpublishers.com

Deeper Theoretical Insights into Reaction Mechanisms and Stereocontrol

Computational chemistry offers a powerful lens through which to understand and predict the outcomes of chemical reactions. Future research on this compound will greatly benefit from in-depth theoretical studies of its synthesis and reactivity. Density Functional Theory (DFT) calculations, for example, can be employed to model the transition states of key bond-forming reactions. rsc.org This allows for the rationalization of observed stereoselectivities and can guide the design of more effective catalysts and reaction conditions.

A key area of focus will be the computational modeling of catalyst-substrate interactions to understand the origins of stereocontrol in enantioselective syntheses. By elucidating the energetic differences between diastereomeric transition states, researchers can rationally design catalysts that favor the formation of a single desired stereoisomer. rsc.org

Moreover, theoretical studies can predict the conformational preferences of this compound and its derivatives. This is crucial as the three-dimensional shape of a molecule often dictates its properties and applications. These computational insights, when combined with experimental data from techniques like NMR, will provide a comprehensive understanding of the structure-property relationships of these compounds.

Expanding Non-Pharmacological Industrial and Materials Applications

While the piperidine scaffold is prominent in medicinal chemistry, there is a growing interest in exploring the non-pharmacological applications of its derivatives in industrial and materials science contexts. Future research on this compound should aim to broaden its utility beyond the life sciences.